ACP-319
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACP-319; ACP 319; ACP319. |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Acp 319
Synthetic Approaches to ACP-319 and its Structural Analogs
This compound belongs to a series of quinolinylpurine derivatives that were developed and optimized as potent and selective PI3Kδ kinase inhibitors. acs.org The compound's structure, characterized by a quinoline (B57606) scaffold, is considered amenable to optimization through established synthetic pathways, highlighting its "druggable" nature. researchgate.net Medicinal chemistry efforts focused on this quinolinylpurine scaffold led to the identification of this compound (referred to as compound 1 in some studies) as a lead candidate. acs.org While specific detailed synthetic schemes for this compound are typically found in specialized chemical literature, the broader context indicates a systematic approach to modifying and optimizing the quinolinylpurine core to achieve desired potency and selectivity. acs.org
Structural Design Principles and Medicinal Chemistry Strategies
The design of this compound was strategically focused on inhibiting the PI3Kδ isoform, an enzyme predominantly found in hematopoietic cells. nih.gov This targeted inhibition is a key medicinal chemistry strategy aimed at preserving PI3K signaling in normal, non-neoplastic cells, thereby potentially minimizing off-target effects. nih.gov Initially, this compound (AMG319) was conceived as an anti-inflammatory agent for autoimmune conditions, such as rheumatoid arthritis. invivochem.com However, subsequent research revealed its capacity to inhibit cancer cell proliferation, expanding its potential therapeutic scope. invivochem.com Key design principles for this compound included achieving high selectivity for PI3Kδ over other PI3K isoforms (demonstrating >47-fold selectivity) and ensuring oral bioavailability. invivochem.com The specific (S) stereochemistry at a particular chiral center within its structure is also integral to its defined chemical identity. nih.gov
Elucidation of Structure-Activity Relationships (SAR) in Preclinical Models
Structure-Activity Relationship (SAR) studies for this compound have elucidated its potent and selective inhibitory profile against PI3Kδ. This compound (AMG319) exhibits an IC50 of 18 nM against PI3Kδ, with more than 47-fold selectivity over other PI3K isoforms. invivochem.com In a human whole blood assay (HWB), it demonstrated an IC50 of 16 nM. acs.org
The mechanism of action involves the inhibition of the PI3K signaling pathway by preventing the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger. nih.govinvivochem.com This inhibition consequently leads to decreased cellular proliferation and induction of cell death in target cells. nih.govinvivochem.com Preclinical studies have shown that this compound effectively blocks B cell proliferation following B-cell receptor (BCR) stimulation, both in vitro and in vivo, and inhibits basal AKT phosphorylation. researchgate.net Furthermore, it has demonstrated efficacy in inhibiting proliferation in lymphoid tumor cells. researchgate.net
Table 1: Key Activity Data for this compound (AMG319)
| Target/Assay | Activity Value | Selectivity (vs. other PI3K isoforms) | Reference |
| PI3Kδ (IC50) | 18 nM | >47-fold | invivochem.com |
| Human Whole Blood (IC50) | 16 nM | N/A | acs.org |
Beyond its PI3Kδ inhibition, this compound (also known as VU0467319 or VU319) has also been characterized as a potent, selective, and CNS-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). probechem.com In this context, it displayed an EC50 of 492 nM for M1 mAChR, with minimal M1 agonism (EC50 > 30 µM). probechem.com It showed potentiation of M1 receptors across rat, mouse, and cynomolgus monkey species, and was ineffective in modulating the affinity of acetylcholine at M2, M3, M4, or M5 receptors. probechem.com This highlights a distinct SAR profile for its M1 PAM activity, including its ability to potentiate the recruitment of β-arrestin2 to the human M1 receptor with an EC50 of 890 nM. probechem.com
Computational Chemistry and Molecular Modeling for Ligand Design and Optimization
Computational chemistry and molecular modeling play an integral role in modern drug discovery, particularly in the design and optimization of ligands like this compound. These techniques are crucial for rationalizing experimental results and accelerating the identification of effective compounds. irbm.com
In the context of compounds such as this compound, computational approaches would typically be employed across various stages of the drug discovery pipeline:
Target Analysis: Understanding the binding site characteristics of PI3Kδ. irbm.com
Hit Identification: Virtual screening of compound libraries to identify potential lead molecules. irbm.com
Hit-to-Lead and Lead Optimization: Refining initial hits to improve potency, selectivity, and physicochemical properties. This often involves techniques such as molecular docking to predict ligand-protein interactions, molecular dynamics simulations to understand binding stability, and binding free energy calculations to quantify interaction strengths. irbm.com
Structure-Based Drug Design: When the three-dimensional structure of the protein target (PI3Kδ in this case) is known, computational methods can guide the design of new potent compounds by analyzing interactions within the binding pocket. irbm.com
Ligand-Based Approaches: When structural data for the target is limited, methods like pharmacophore modeling, shape, and electrostatic similarity comparisons can be used to design new compounds based on known active ligands. irbm.com
Cheminformatics: This involves the manipulation and analysis of chemical data to identify optimal candidates, including focused library design for in silico screening and the development of quantitative structure-property relationship (QSPR) models for predicting properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity). irbm.com Computational design of syntheses can also be utilized to generate compound libraries for further exploration. acs.org
These computational tools, in conjunction with experimental medicinal chemistry, facilitate the systematic exploration of chemical space, leading to the identification and optimization of compounds with desirable profiles, such as the quinolinylpurine scaffold of this compound. acs.orgresearchgate.net
Compound Names and PubChem CIDs
Molecular and Biochemical Mechanisms of Action
Primary Target Identification and Characterization: Phosphoinositide 3-Kinase Delta (PI3Kδ)
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes central to the PI3K/AKT/mTOR signaling pathway, which plays a pivotal role in regulating cell metabolism, proliferation, and survival. aacrjournals.orgnih.gov Class I PI3Ks, comprising p110α, p110β, p110γ, and p110δ catalytic subunits, are critical therapeutic targets. nih.govashpublications.org Among these, PI3Kδ is highly enriched in leukocyte subtypes, including B cells. nih.gov
ACP-319 (AMG319) has been biochemically characterized as a potent inhibitor of PI3Kδ. In enzyme assays, AMG319 demonstrated potent inhibition of PI3Kδ with an IC50 of less than 10 nM. researchgate.net Further studies, including human whole blood assays, reported an IC50 of 16 nM, underscoring its efficacy in a more physiological context. acs.org This potent inhibitory activity highlights this compound's direct and effective targeting of the PI3Kδ enzyme.
Table 1: Biochemical Inhibition of PI3Kδ by this compound
| Assay Type | IC50 (nM) | Reference |
| Enzyme Assay | <10 | researchgate.net |
| Human Whole Blood Assay | 16 | acs.org |
A crucial aspect of this compound's profile is its high selectivity for PI3Kδ over other Class I PI3K isoforms. In cell-based selectivity screens, this compound (AMG319) exhibited selectivity for PI3Kδ ranging from 200 to over 5000-fold compared to other PI3K Class I isoforms (PI3Kα, PI3Kβ, and PI3Kγ). researchgate.net This high degree of selectivity is vital for minimizing off-target effects and potentially reducing toxicity by preserving PI3K signaling in non-hematopoietic cells. nih.gov The compound has also demonstrated excellent selectivity across a broad panel of other protein kinases. acs.org
Table 2: Kinase Selectivity of this compound Against PI3K Class I Isoforms
| PI3K Isoform | Selectivity (Fold vs. PI3Kδ) | Reference |
| PI3Kα | 200 to >5000 | researchgate.net |
| PI3Kβ | 200 to >5000 | researchgate.net |
| PI3Kγ | 200 to >5000 | researchgate.net |
Modulation of Intracellular Signaling Pathways by this compound
Inhibition of PI3Kδ by this compound leads to a cascade of downstream effects on various intracellular signaling pathways, which are critical for cell growth, proliferation, and survival, particularly in B-cell malignancies.
The PI3K/AKT pathway is frequently aberrantly activated in cancer, making the constitutive phosphorylation of AKT a significant prognostic indicator in several B-cell malignancies. aacrjournals.orgresearchgate.net this compound (AMG319) has been shown to potently suppress the phosphorylation of AKT (pAKTS473). In primary murine splenocytes, this suppression occurred with an IC50 of less than 5 nM following B-cell receptor (BCR) cross-linking. researchgate.net In human whole blood B cells, a similar BCR pAKT assay showed a less than 10-fold shift, further confirming its potent cellular activity. researchgate.net
Studies evaluating this compound, both as a single agent and in combination with acalabrutinib (B560132) (a BTK inhibitor), demonstrated significant downregulation of p-AKT in various cell lines. In mantle cell lymphoma (MCL) cell lines (JEKO1 and REC1) and activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) cell lines (TMD8 and OCI-LY-10), this compound induced p-AKT downregulation after 4 and 24 hours of incubation. researchgate.netresearchgate.net Notably, the combination of this compound and acalabrutinib exhibited synergistic effects in p-AKT downregulation at 24 hours. researchgate.netresearchgate.net In a murine chronic lymphocytic leukemia (CLL) model, the combination of acalabrutinib and this compound led to a more potent reduction in tumor proliferation and the expression of anti-apoptotic regulators like BCL-xL and MCL-1. aacrjournals.org
Beyond AKT, this compound also impacts the extracellular signal-regulated kinase (ERK) signaling pathway, another crucial mediator of cell proliferation and survival. This compound, particularly in combination with acalabrutinib, induced the downregulation of p-ERK in most tested cell lines after 4 and 24 hours of incubation. researchgate.netresearchgate.net In a CLL mouse model, the combination of acalabrutinib and this compound significantly decreased the percentage of TCL1-192 cells expressing pERK, a more pronounced effect than with single-agent therapy. nih.gov Phosphorylation of ERK was significantly inhibited in combination-treated mice compared to vehicle-treated controls, highlighting the combined therapeutic impact on this pathway. aacrjournals.orgnih.gov
The NF-κB signaling pathway is a key regulator of B-cell growth and survival, and its aberrant activation is critical for the progression of various B-cell malignancies, including mantle cell lymphoma. nih.govd-nb.info Research indicates that this compound, especially in combination with acalabrutinib, exerts a significant impact on NF-κB signaling. In a murine CLL model, the combination therapy provided more potent tumor control and extended survival, partly attributed to a more potent inhibition of NF-κB signaling and a downregulation of anti-apoptotic regulators. aacrjournals.orgnih.gov
Consistent with the inhibition of B-cell receptor (BCR)-dependent phosphorylation and degradation, the combined treatment with acalabrutinib and this compound, but not the single agents, significantly increased the levels of IκBα in spleen-residing TCL1-192 cells. aacrjournals.org IκBα is an inhibitor of NF-κB, and its increased levels prevent the release of NF-κB into the nucleus to induce gene expression. d-nb.info Furthermore, the combination therapy significantly reduced the proportion of TCL1-192 cells bearing phospho-NF-κB, indicating direct inhibition of NF-κB activation. aacrjournals.org
Mechanisms of Cellular Response in In Vitro Systems
In vitro studies have elucidated the specific cellular responses mediated by this compound, particularly within the context of B-cell malignancies. Its influence extends to key signaling cascades and fundamental cellular processes such as proliferation and viability.
The B-cell receptor (BCR) signaling pathway is critical for B-cell development, activation, and survival, and its aberrant activation is implicated in various B-cell lymphomas tandfonline.comresearchgate.net. This compound, as a PI3Kδ inhibitor, plays a direct role in modulating this cascade. By inhibiting PI3Kδ, this compound prevents the formation of PIP3, thereby disrupting the downstream signaling events that are essential for BCR pathway activation nih.gov.
Research findings indicate that this compound, particularly when combined with Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib (PubChem CID: 71226662), significantly impacts BCR signaling components. Studies in various B-cell lymphoma cell lines, including mantle cell lymphoma (MCL) cell lines (JEKO1 and REC1) and activated B-cell like diffuse large B-cell lymphoma (ABC DLBCL) cell lines (TMD8 and OCI-LY-10), have demonstrated that this compound, both as a single agent and in combination, induces the downregulation of phosphorylated extracellular signal-regulated kinase (p-ERK) and phosphorylated AKT (p-AKT) researchgate.net. The combination therapy showed synergistic effects in downregulating p-AKT at 24 hours researchgate.net.
Furthermore, in preclinical models of chronic lymphocytic leukemia (CLL), the combination of acalabrutinib and this compound more potently reduced NF-κB signaling compared to single-agent treatments nih.govnih.gov. This inhibition of NF-κB signaling is a critical aspect of BCR pathway modulation, as NF-κB is a transcription factor activated downstream of BCR, contributing to cell survival and proliferation nih.govfrontiersin.org.
The observed effects on BCR signaling components are summarized in the table below:
| Target/Pathway | Observed Effect of this compound (Alone or in Combination) | Cell Lines/Models Studied | Concentration/Timeframe (if available) | Reference |
| PI3K signaling pathway | Inhibition of activation (via PIP3 production) | General mechanism | Not specified | nih.gov |
| Phosphorylated AKT (p-AKT) | Downregulation; synergistic downregulation with acalabrutinib | MCL (JEKO1, REC1), ABC DLBCL (TMD8, OCI-LY-10) cell lines | 1 or 2 µmol/L for 4 or 24 hours | researchgate.net |
| Phosphorylated ERK (p-ERK) | Downregulation | MCL (JEKO1, REC1), ABC DLBCL (TMD8, OCI-LY-10) cell lines | 1 or 2 µmol/L for 4 or 24 hours | researchgate.net |
| NF-κB signaling | Reduced (more potently with acalabrutinib) | Murine CLL model (TCL1-192 cells) | Not specified | nih.govnih.gov |
The inhibition of the PI3K signaling pathway by this compound directly impacts cellular proliferation and viability. By preventing PIP3 production, this compound leads to a decrease in cell proliferation and induces cell death nih.gov. This mechanism is particularly relevant in hematopoietic malignancies where PI3Kδ is primarily expressed nih.gov.
Preclinical studies, including those investigating this compound in combination with acalabrutinib, have demonstrated significant effects on cellular proliferation and viability in various in vitro and ex vivo settings. In a murine CLL model, the combination of this compound and acalabrutinib significantly reduced tumor proliferation and induced cell death nih.govnih.gov. This was partly attributed to the more potent inhibition of NF-κB signaling and the downregulation of anti-apoptotic regulators such as BCL-xL and MCL-1 nih.govnih.gov.
While specific quantitative data for this compound's direct effect on proliferation and viability as a single agent in cultured cells (e.g., IC50 values for proliferation inhibition or cell death induction) were not extensively detailed in the provided snippets, the overarching mechanism indicates that its PI3Kδ inhibition leads to these outcomes nih.gov. The dose-dependent nature of phospho-AKT inhibition by this compound in a clinical study further supports its direct cellular impact tandfonline.com.
The observed effects on cellular proliferation and viability are summarized below:
| Cellular Process | Observed Effect of this compound (Alone or in Combination) | Cell Lines/Models Studied | Supporting Mechanism | Reference |
| Cellular Proliferation | Decreased | Cultured cells, murine CLL model | Inhibition of PIP3 production, reduced NF-κB signaling | nih.govnih.govnih.gov |
| Cell Viability / Cell Death | Induction of cell death | Cultured cells, murine CLL model | Inhibition of PIP3 production, downregulation of BCL-xL, MCL-1 | nih.govnih.govnih.gov |
| Phospho-AKT inhibition | Dose-dependent | Relapsed/refractory B-cell NHL patients (ex vivo) | Direct PI3Kδ inhibition | tandfonline.com |
Preclinical Investigations in Advanced Biological Models Non Human
In Vitro Studies in Lymphoid Malignancy Cell Lines
In vitro investigations have demonstrated the activity of ACP-319, both as a single agent and in combination, across a range of lymphoma cell lines mrc.ac.ukwikidata.org. A key finding from these studies is the ability of this compound, particularly in combination with acalabrutinib (B560132), to induce the down-regulation of crucial signaling molecules within malignant cells.
Research in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
Preclinical studies utilizing DLBCL cell lines have highlighted the synergistic potential of combining BTK and PI3K inhibition wikipedia.orguni.luguidetopharmacology.org. Specifically, two activated B-cell-like (ABC) DLBCL cell lines, TMD8 and OCI-LY-10, were treated with acalabrutinib and this compound, both as single agents and in combination wikipedia.org. Treatment with acalabrutinib and this compound, at concentrations of 2 or 1 µmol/l for 4 or 24 hours, resulted in the down-regulation of phosphorylated extracellular signal-regulated kinase (p-ERK) and phosphorylated AKT (p-AKT) wikipedia.org. Notably, synergistic effects were observed in the down-regulation of p-AKT after 24 hours of incubation wikipedia.org.
Studies in Mantle Cell Lymphoma (MCL) Cell Lines
This compound has shown activity in preclinical models of mantle cell lymphoma mrc.ac.ukwikidata.org. In studies involving MCL cell lines, including JEKO1 and REC1, treatment with acalabrutinib and this compound, either alone or in combination, led to the down-regulation of p-ERK and p-AKT wikipedia.org. Similar to DLBCL cell lines, a synergistic effect on p-AKT down-regulation was observed after 24 hours of incubation wikipedia.org.
Table 1: In Vitro Effects of this compound and Acalabrutinib on Lymphoma Cell Lines
| Cell Line Type | Specific Cell Lines | Treatment (Concentration) | Key Findings (Pharmacodynamic Biomarkers) | Reference |
| ABC DLBCL | TMD8, OCI-LY-10 | Acalabrutinib + this compound (2 or 1 µmol/l) | Down-regulation of p-ERK and p-AKT (4h, 24h); Synergy in p-AKT down-regulation (24h) | wikipedia.org |
| MCL | JEKO1, REC1 | Acalabrutinib + this compound (2 or 1 µmol/l) | Down-regulation of p-ERK and p-AKT (4h, 24h); Synergy in p-AKT down-regulation (24h) | wikipedia.org |
Investigation in Chronic Lymphocytic Leukemia (CLL) Cell Lines
In vitro studies have provided support for the efficacy of combining PI3K-delta and BTK inhibitors in the treatment of chronic lymphocytic leukemia guidetopharmacology.orgnewdrugapprovals.org. While detailed, specific cell line data for this compound as a standalone agent in CLL cell lines are not extensively highlighted in the available preclinical literature, the rationale for its combination with BTK inhibitors in CLL is strongly supported by observed synergistic effects in related B-cell malignancies and compelling in vivo results.
In Vivo Studies Utilizing Murine Xenograft Models
In vivo experiments have further corroborated the effects of this compound, both as a single agent and in combination, within murine xenograft models of aggressive lymphomas mrc.ac.uk. The combination of acalabrutinib and this compound has demonstrated superiority over single-agent treatments in murine models of CLL guidetopharmacology.orgnewdrugapprovals.org.
Evaluation of Pharmacodynamic Biomarkers in Animal Tissues
In murine models of chronic lymphocytic leukemia (CLL), specifically TCL1-192 cell-injected mice, the combination of acalabrutinib and this compound exhibited more potent effects than single-agent therapy in modulating key pharmacodynamic biomarkers guidetopharmacology.orgnewdrugapprovals.org. This combination led to a reduction in tumor proliferation, suppression of NF-κB signaling, and decreased expression of anti-apoptotic proteins BCL-xL and MCL-1 guidetopharmacology.orgnewdrugapprovals.org.
Furthermore, in the proliferative tumor population residing in the spleen, only mice treated with the combination therapy showed a significant decrease in the percentage of TCL1-192 cells expressing phosphorylated ERK (pERK) compared to vehicle controls (P=0.006) guidetopharmacology.org. Inhibition of B-cell receptor (BCR) signaling was also confirmed in CLL cells harvested from the spleen microenvironment, with significant inhibition of phosphorylation of both PLCγ2 and ERK in combination-treated mice compared to vehicle-treated controls (P<0.05 and P=0.04, respectively) guidetopharmacology.org.
Table 2: Pharmacodynamic Biomarker Modulation by this compound and Acalabrutinib in Murine CLL Xenografts
| Biomarker/Pathway | Effect of Combination Therapy (Acalabrutinib + this compound) | Statistical Significance | Reference |
| Tumor Proliferation | Reduced more potently than single-agent therapy | Not specified for general reduction, but significant in spleen (P<0.0001) | guidetopharmacology.orgnewdrugapprovals.org |
| NF-κB Signaling | Reduced more potently than single-agent therapy | Not specified | guidetopharmacology.orgnewdrugapprovals.org |
| BCL-xL Expression | Reduced more potently than single-agent therapy | Not specified | guidetopharmacology.orgnewdrugapprovals.org |
| MCL-1 Expression | Reduced more potently than single-agent therapy | Not specified | guidetopharmacology.orgnewdrugapprovals.org |
| pERK (spleen TCL1-192 cells) | Significantly decreased percentage of expressing cells | P=0.006 | guidetopharmacology.org |
| PLCγ2 (spleen CLL cells) | Significantly inhibited phosphorylation | P<0.05 | guidetopharmacology.org |
| ERK (spleen CLL cells) | Significantly inhibited phosphorylation | P=0.04 | guidetopharmacology.org |
Assessment of Cellular and Tumor Burden in Murine Spleen and Peripheral Blood
In the aggressive TCL1-192 mouse model of CLL, the combination of acalabrutinib and this compound resulted in significantly greater reductions in tumor burden within both the peripheral blood and spleen of treated mice guidetopharmacology.orgnewdrugapprovals.org. Specifically, mice receiving combination therapy demonstrated an average reduction of over 11-fold in spleen-residing TCL1-192 cells compared to all other treatment groups (P<0.0001) guidetopharmacology.org.
Consistent with the observed decrease in splenic tumor burden, tumor proliferation within the spleen was significantly reduced following combination treatment when compared to vehicle or single-agent treatments (P<0.0001) guidetopharmacology.org. Furthermore, the viability of TCL1-192 cells was significantly lower in mice treated with the combination therapy compared to those receiving vehicle or single-agent treatments (P≤0.0006) guidetopharmacology.org. The combination also effectively reduced tumor burden in a humanized CLL xenograft model without negatively impacting T cells guidetopharmacology.org. In the peripheral blood, combination-treated mice had significantly fewer leukemic cells than those treated with vehicle or single agents (P < 0.0001). Both the proportion of proliferating and viable circulating TCL1-192 cells were significantly decreased in all treated mice compared to vehicle controls (P < 0.0001 and P ≤ 0.02, respectively).
Table 3: Impact of this compound and Acalabrutinib on Tumor Burden in Murine CLL Xenografts
| Parameter | Effect of Combination Therapy (Acalabrutinib + this compound) | Statistical Significance | Reference |
| Spleen-residing TCL1-192 cells | >11-fold reduction compared to other groups | P<0.0001 | guidetopharmacology.org |
| Tumor proliferation in spleen | Significantly reduced | P<0.0001 | guidetopharmacology.org |
| TCL1-192 cell viability | Significantly lower | P≤0.0006 | guidetopharmacology.org |
| Leukemic cells in peripheral blood | Significantly fewer | P<0.0001 | |
| Proliferating circulating TCL1-192 cells | Significantly decreased | P<0.0001 | |
| Viable circulating TCL1-192 cells | Significantly decreased | P≤0.02 |
Analysis of Downstream Signaling Pathways in Ex Vivo Murine Samples
Preclinical studies have elucidated the impact of this compound, both as a monotherapy and in combination, on critical downstream signaling pathways in ex vivo murine samples. This compound has been shown to inhibit phospho-AKT in a dose-dependent manner, a finding that supported its selection for specific doses in subsequent studies. tandfonline.com
When combined with the BTK inhibitor acalabrutinib, this compound demonstrated enhanced pathway inhibition. This combination led to a more potent reduction in downstream NF-κB signaling compared to single-agent treatments. nih.gov Furthermore, the phosphorylation of key signaling molecules such as PLCγ2 and NF-κB was observed to be further decreased with the combination therapy in murine models. researchgate.net In various cell lines, including mantle cell lymphoma (MCL) and activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL), acalabrutinib and this compound induced the downregulation of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) after 4 and 24 hours of incubation. Notably, a synergistic effect in p-AKT downregulation was observed at the 24-hour mark. researchgate.netresearchgate.net
Synergistic and Combinatorial Research in Preclinical Models
Preclinical evaluations have highlighted the significant synergistic effects of combining PI3Kδ inhibition with BTK inhibition, particularly with this compound and acalabrutinib. tandfonline.comtandfonline.com
Combined Effects of this compound with Bruton's Tyrosine Kinase (BTK) Inhibitors
This compound, as a PI3Kδ inhibitor, targets a pathway frequently aberrantly active in B-cell cancers. nih.gov Its combination with BTK inhibitors, such as acalabrutinib (also known as ACP-196), has shown superior antileukemic effects in various preclinical models. nih.govresearchgate.netresearchgate.netaacrjournals.org
In murine models of aggressive chronic lymphocytic leukemia (CLL), specifically TCL1-192 cell-injected mice, the combination of acalabrutinib and this compound provided more potent tumor control and significantly extended survival compared to either agent alone. nih.govresearchgate.netaacrjournals.org This dual targeting approach led to a substantial reduction in tumor burden in both the peripheral blood and spleen of combination-treated mice. nih.govaacrjournals.org
The survival benefits observed in these studies are summarized in the following table:
| Treatment Group | Median Survival (Days from Treatment Start) | Relative Survival Benefit vs. Vehicle |
| Vehicle | 17 researchgate.net, 32 nih.gov | - |
| Single Agent | 21 aacrjournals.org, 23 researchgate.net, 38 (this compound or Acalabrutinib) nih.gov | +4 to +6 days |
| Combination | 40.5 aacrjournals.org, 40 researchgate.net, 55.5 nih.gov | +23.5 to +38.5 days |
Investigation of Enhanced Pathway Inhibition in Co-Treated Cell Lines and Animal Models
The enhanced therapeutic efficacy observed with the combination of this compound and BTK inhibitors is attributed to a more profound inhibition of survival mechanisms within the malignant cells. This includes a more potent inhibition of NF-κB signaling and a downregulation of anti-apoptotic regulators, such as BCL-xL and MCL-1, ultimately leading to decreased tumor proliferation and increased cell death. nih.govaacrjournals.org
In ex vivo analysis of TCL1-192 cells harvested from the spleens of treated mice, the combination treatment, but not single-agent therapy, significantly reduced the proportion of viable tumor cells within the spleen microenvironment. nih.govaacrjournals.org This indicates a more comprehensive suppression of tumor growth and survival pathways when both BTK and PI3Kδ are simultaneously inhibited.
The impact of this compound and its combination with acalabrutinib on key signaling pathways is detailed below:
| Pathway/Molecule | Effect of this compound (Single Agent) | Effect of Combination (this compound + Acalabrutinib) | Model/Context | Source |
| Phospho-AKT | Dose-dependent inhibition | Synergistic downregulation | Ex vivo murine samples, MCL and ABC DLBCL cell lines | tandfonline.comresearchgate.netresearchgate.net |
| NF-κB Signaling | Decreased phosphorylation | Greater reduction in downstream signaling | Murine CLL model (TCL1-192 cells) | nih.govresearchgate.netaacrjournals.org |
| p-ERK | Downregulation | Downregulation | MCL and ABC DLBCL cell lines | researchgate.netresearchgate.net |
| PLCγ2 | Decreased phosphorylation | Further decreased phosphorylation | Murine CLL model | researchgate.net |
| BCL-xL | Not specified | Downregulation | Murine CLL model | nih.govaacrjournals.org |
| MCL-1 | Not specified | Downregulation | Murine CLL model | nih.govaacrjournals.org |
Analytical and Bioanalytical Methodologies for Acp 319 Research
Chromatographic and Spectroscopic Methods for ACP-319 Detection in Research Samples
For the quantitative analysis of this compound in biological samples, such as plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal bioanalytical technique. This methodology offers high sensitivity and selectivity, which are essential for accurately measuring drug concentrations in complex biological fluids.
In a phase 1/2 clinical trial investigating this compound in combination with acalabrutinib (B560132), plasma samples were analyzed to determine the pharmacokinetic parameters of this compound. While specific details of the validated liquid chromatography/tandem mass spectrometry method were not publicly disclosed, a typical approach for a small molecule like this compound would involve protein precipitation to extract the analyte from the plasma matrix, followed by chromatographic separation and mass spectrometric detection.
The chromatographic separation is typically achieved using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The choice of the stationary phase (e.g., C18) and mobile phase composition is optimized to achieve a good peak shape and separation from endogenous plasma components.
Mass spectrometric detection, usually with a triple quadrupole mass spectrometer, is operated in multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated through collision-induced dissociation. This highly specific detection method minimizes interference from other substances in the sample.
Below is an interactive data table summarizing the typical parameters for an LC-MS/MS method for the quantification of a small molecule inhibitor like this compound in plasma.
| Parameter | Typical Specification |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) or methanol (B129727) |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on the compound |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A stable isotope-labeled version of this compound or a structurally similar compound |
Techniques for Purity Assessment and Structural Confirmation of Research-Grade Compound
Ensuring the purity and structural integrity of a research-grade compound is a fundamental prerequisite for obtaining reliable and reproducible experimental results. For a compound like this compound, a multi-faceted analytical approach is employed for its characterization.
Purity Assessment:
The primary technique for assessing the purity of a research-grade small molecule is High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. By analyzing the compound at a wavelength where it absorbs light, the percentage of the main peak area relative to the total peak area provides a measure of its purity. Different chromatographic conditions, including varying mobile phase compositions and columns, may be used to ensure that no impurities are co-eluting with the main compound.
Structural Confirmation:
The definitive confirmation of the chemical structure of this compound involves a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This allows for the elucidation of the compound's connectivity and stereochemistry.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the compound's molecular weight, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
The following interactive data table outlines the common analytical techniques used for the purity assessment and structural confirmation of research-grade small molecule compounds.
| Analytical Technique | Purpose |
| HPLC-UV | To determine the purity of the compound by separating it from potential impurities. |
| ¹H and ¹³C NMR | To elucidate the detailed chemical structure and connectivity of atoms in the molecule. |
| High-Resolution MS | To confirm the elemental composition by providing a highly accurate molecular weight. |
| Tandem MS (MS/MS) | To provide further structural information through fragmentation analysis. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
Advanced Research Applications and Future Perspectives in Chemical Biology
Exploration of Unanticipated Biological Interactions and Pathway Modulation in Research Models
Research into ACP-319 has extensively explored its biological interactions and pathway modulation, particularly in the context of B-cell malignancies. In murine models of aggressive chronic lymphocytic leukemia (CLL), specifically TCL1-192 cell-injected mice, the combination of this compound with acalabrutinib (B560132), a Bruton tyrosine kinase (BTK) inhibitor, demonstrated significantly larger reductions in tumor burden within the peripheral blood and spleen compared to single-agent therapies. wikipedia.org This synergistic effect also led to a notable extension of survival, with combination therapy extending survival by over two weeks compared to either single agent, which only improved survival by a few days compared to vehicle-treated mice. wikipedia.org
Beyond tumor burden reduction, the combination therapy involving this compound profoundly modulated key intracellular signaling pathways. It was observed to reduce tumor proliferation, NF-κB signaling, and the expression of anti-apoptotic proteins BCL-xL and MCL-1 more potently than single-agent treatments. wikipedia.org Furthermore, in TCL1-192 cells obtained from treated mice, the combination of acalabrutinib and this compound resulted in a more than 15-fold lower mean absolute number of leukemic cells positive for phosphorylation of ERK in the peripheral blood compared to mice treated with single agents. wikipedia.org These findings highlight this compound's capacity to engage in potent, synergistic biological interactions that lead to comprehensive pathway modulation in relevant disease models.
Design and Application of this compound as a Chemical Probe for Target Validation Studies
This compound's design as a highly selective PI3Kδ inhibitor positions it as an invaluable chemical probe for target validation studies. Chemical probes are essential molecular tools employed in preclinical research to interrogate specific proteins, pathways, and drug-target interactions. ashpublications.org With an IC50 of 18 nM for PI3Kδ and over 47-fold selectivity against other PI3K isoforms (PI3Kγ, PI3Kβ, and PI3Kα), this compound enables researchers to precisely dissect the unique roles of PI3Kδ in various biological and pathological processes. mims.com
This selectivity is crucial for validating PI3Kδ as a therapeutic target in diseases such as CLL and B-cell non-Hodgkin lymphoma. wikipedia.orgmims.com By selectively inhibiting PI3Kδ, researchers can directly observe the consequences of its functional ablation on disease progression, cell survival, and signaling cascades. For instance, the observed reductions in tumor burden and specific pathway activations (e.g., NF-κB, pERK) in CLL murine models upon this compound administration directly validate PI3Kδ's involvement in these disease mechanisms. wikipedia.org The compound's inhibitory profile is meticulously characterized using enzyme assays, such as the PI3K Alphascreen assay, which measures the activity of all four PI3K isoforms, thereby confirming its specificity and utility as a probe for targeted research. mims.com
Table 1: this compound Selectivity Profile Against PI3K Isoforms mims.com
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 18 |
| PI3Kγ | 850 |
| PI3Kβ | 2,700 |
| PI3Kα | 33,000 |
Development of Next-Generation Research Tools Based on the PI3Kδ Inhibition Mechanism
The insights gained from this compound's mechanism of action and its efficacy in research models contribute significantly to the development of next-generation research tools. The observed synergistic effects when combining this compound with BTK inhibitors, such as acalabrutinib, establish a compelling paradigm for designing multi-target therapeutic strategies. wikipedia.org this compound serves as a foundational research tool for understanding the intricacies of such synergistic mechanisms, paving the way for more effective combination therapies that can overcome the limitations of single-agent treatments, including issues of partial responses and drug resistance. wikipedia.org
Furthermore, the selective expression of PI3Kδ predominantly within hematopoietic lineages means that compounds like this compound facilitate the creation of highly specific research tools. These tools are invaluable for detailed investigations into hematopoietic cell biology and related diseases, offering the advantage of minimal off-target effects on non-neoplastic cells. mims.comciteab.com This specificity allows for precise dissection of PI3Kδ's role in normal physiological processes and disease pathogenesis, thereby guiding the rational design of future highly targeted therapeutic agents and research probes.
Table 2: Key Research Findings of this compound in CLL Murine Model (Combination with Acalabrutinib) wikipedia.org
| Research Outcome | Effect of Combination Therapy vs. Single Agent |
| Reduction in Peripheral Blood Tumor Burden | Significantly larger |
| Reduction in Spleen Tumor Burden | Significantly larger |
| Extension of Survival (Median Days) | Extended by over 2 weeks |
| Reduction in Tumor Proliferation | More potent |
| Reduction in NF-κB Signaling | More potent |
| Reduction in BCL-xL Expression | More potent |
| Reduction in MCL-1 Expression | More potent |
| Reduction in pERK-positive Leukemic Cells | >15-fold lower absolute numbers |
Methodological Advancements in Preclinical Compound Characterization
The research involving this compound exemplifies several methodological advancements in preclinical compound characterization. The precise determination of its inhibitory potency and selectivity against various PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) through in vitro enzyme assays, such as the PI3K Alphascreen assay, represents a standard yet critical methodological approach. mims.com This rigorous in vitro profiling is fundamental for understanding a compound's specific target engagement and potential for off-target effects.
Q & A
Q. What is the molecular target of ACP-319, and how does its selectivity impact experimental design in oncology research?
this compound selectively inhibits PI3Kδ, a kinase critical for B-cell signaling and tumor microenvironment modulation. Its selectivity necessitates rigorous validation of off-target effects in preclinical models, such as using isoform-specific inhibitors as controls (e.g., comparing PI3Kδ vs. PI3Kα/γ inhibitors) . Researchers should incorporate phospho-specific flow cytometry or Western blotting to confirm pathway inhibition (e.g., reduced AKT phosphorylation) in both malignant B-cells and stromal cells .
Q. Which preclinical models have been used to evaluate the efficacy of this compound, and what are their translational limitations?
Studies utilized ID8 ovarian tumor models with IL-10/GFP reporter B-cells and CT26 colon cancer models. While these models demonstrate immune modulation (e.g., increased CD8+ T-cells), their limitations include incomplete recapitulation of human tumor heterogeneity and immune cell interactions. Researchers should validate findings in patient-derived xenografts (PDXs) or co-culture systems with human stromal cells to improve translational relevance .
Q. What key pharmacokinetic (PK) parameters of this compound influence experimental design in preclinical studies?
Critical PK parameters include plasma half-life, tissue distribution, and steady-state concentration. For example, INCB050465 (a comparable PI3Kδ inhibitor) achieved 15× IC90 at 30 mg daily dosing in clinical trials. Preclinical studies should mimic human exposure by adjusting dosing frequency and monitoring drug levels via LC-MS/MS to ensure target engagement without excessive toxicity .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data for this compound across B-cell malignancy subtypes?
Contradictions arise from subtype-specific genetic backgrounds (e.g., CLL vs. DLBCL) and tumor microenvironment differences. Methodological approaches include:
Q. What methodological considerations are critical when designing combination therapies involving this compound and immune checkpoint inhibitors?
Key considerations include:
- Timing and sequence of administration (e.g., priming the tumor microenvironment with this compound before anti-PD-L1).
- Assessing immune cell subsets (e.g., PD-L1+ macrophages, Treg depletion) via flow cytometry.
- In the ID8 model, combining this compound with anti-PD-L1 increased CD8+ T-cells by 40% and reduced tumor volume synergistically. Dose escalation studies should balance efficacy with autoimmune toxicity risks .
Q. What strategies optimize this compound dosing regimens in preclinical studies to minimize toxicity?
Strategies include:
- PK/PD modeling to identify the therapeutic index (e.g., avoiding doses causing ≥10% hemolytic anemia in Phase I trials).
- Intermittent dosing schedules (e.g., 5 days on/2 days off) to reduce cumulative toxicity while maintaining target inhibition.
- Biomarker-driven adjustments (e.g., monitoring Treg counts as a surrogate for immunosuppression) .
Q. How should researchers assess toxicity profiles of this compound in preclinical models to predict clinical safety?
Beyond standard hematologic toxicity screens, focus on:
- Organ-specific histopathology (e.g., colitis in murine models, mirroring clinical Grade ≥3 colitis rates of 10%).
- Immune profiling (e.g., cytokine storms due to rapid B-cell lysis).
- Comparative toxicology with structurally related inhibitors (e.g., idelalisib-induced hepatotoxicity) to identify class-specific risks .
Q. What methodologies validate target engagement of this compound in vivo?
Use:
Q. How can discontinued clinical trials (e.g., this compound’s Phase II termination) inform future research directions?
Analyze trial discontinuation causes (e.g., lack of efficacy in specific indications, toxicity) to refine preclinical models. For this compound, focus on patient stratification (e.g., PI3Kδ overexpression) and combination regimens to overcome resistance mechanisms observed in discontinued studies .
Q. What experimental frameworks evaluate synergistic mechanisms between this compound and BTK inhibitors like acalabrutinib?
Employ:
- Isobologram analysis to quantify synergy in apoptosis assays (e.g., Chou-Talalay method).
- Transcriptomic profiling to identify co-targeted pathways (e.g., NF-κB suppression).
- In vivo validation using dual-humanized mouse models to assess tumor control and immune reconstitution .
Methodological Guidelines
- Data Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., efficacy-toxicity trade-offs) from secondary factors .
- Reproducibility : Document experimental protocols per (e.g., reagent lot numbers, statistical thresholds for significance).
- Literature Review : Use advanced search strategies () to prioritize high-impact studies indexed in Scopus/PubMed over non-peer-reviewed sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
